molecular formula C3H9N2NaO2S B2598764 N-Propyl-sulfamide sodium salt CAS No. 1642873-03-7

N-Propyl-sulfamide sodium salt

Cat. No.: B2598764
CAS No.: 1642873-03-7
M. Wt: 160.17
InChI Key: AESNHQGBBHYMGZ-UHFFFAOYSA-N
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Scientific Research Applications

N-Propyl-sulfamide sodium salt has a wide range of applications in scientific research, including:

Safety and Hazards

N-Propyl-sulfamide sodium salt is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . The precautionary statements associated with it are P261, P305+P351+P338 .

Mechanism of Action

Target of Action

N-Propyl-sulfamide sodium salt, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the folate synthesis pathway . Folate is a vital cofactor in various biochemical reactions, including the synthesis of nucleic acids. By inhibiting folate synthesis, this compound disrupts DNA replication and cell division, leading to bacterial death .

Pharmacokinetics

Like other sulfonamides, it is expected to have good oral bioavailability and wide distribution in the body .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, it disrupts critical cellular processes such as DNA replication and cell division, leading to bacterial death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature and moisture . Therefore, it is recommended to store this compound in a sealed container at 4°C, away from moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Propyl-sulfamide sodium salt can be synthesized through various chemical methods. One common method involves the reaction of N-propyl-sulfamide with sodium hydroxide . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process may include steps such as purification and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Propyl-sulfamide sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Propyl-sulfamide sodium salt include:

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

sodium;propylsulfamoylazanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N2O2S.Na/c1-2-3-5-8(4,6)7;/h5H,2-3H2,1H3,(H-,4,6,7);/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESNHQGBBHYMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)[NH-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1642873-03-7
Record name N-PROPYLSULFAMIDE SODIUM SALT
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